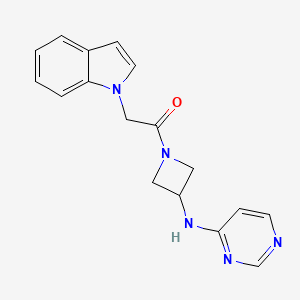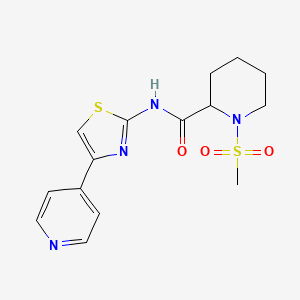
2,6-Difluorbenzoat des 4-Oxo-6-(((5-(Thiophen-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a synthetic organic molecule known for its potential applications in various scientific research fields. The intricate structure involves multiple rings and functional groups, offering a range of reactive sites for chemical interactions. Its unique configuration makes it an interesting subject for study in medicinal and industrial chemistry.
Wissenschaftliche Forschungsanwendungen
This compound finds utility in:
Chemistry
As a building block in organic synthesis, enabling the construction of more complex molecules.
Biology
Its potential interaction with biological macromolecules can be studied for therapeutic purposes.
Medicine
Possible applications in drug design, particularly targeting specific enzymes or pathways related to disease mechanisms.
Industry
Used in the synthesis of specialty chemicals, materials science for polymer development, or as a precursor in the manufacture of high-performance materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step organic synthesis techniques. Key steps may include thiophene ring formation, amide bond formation, and thiadiazole ring closure, followed by pyran ring synthesis and esterification. Reagents such as thiophene carboxylic acid derivatives, thiosemicarbazides, and fluorobenzoic acids can be employed, along with catalysts and solvents suitable for facilitating these reactions under controlled conditions. Industrial Production Methods: Scaling up the production involves optimizing reaction conditions to enhance yield and purity. This may include continuous flow reactors, precise temperature control, and the use of high-purity starting materials.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation
Introduction of oxygen atoms into the molecule, potentially altering functional groups like thiols to sulfoxides or sulfones.
Reduction
Hydrogenation reactions that can reduce double bonds or remove oxygen groups.
Substitution
Various substitution reactions involving aromatic rings where halogens or other substituents are replaced by different functional groups. Common Reagents and Conditions:
Oxidation Reagents
Hydrogen peroxide, potassium permanganate.
Reduction Reagents
Sodium borohydride, lithium aluminum hydride.
Substitution Reagents
Halogens, organometallics. Major Products Formed: Depending on the reaction conditions, products may include oxidized derivatives, reduced forms, or substituted analogs retaining the core structure but with altered functional groups.
Wirkmechanismus
The compound's action mechanism typically involves interaction with specific molecular targets such as enzymes or receptors. For instance, in medicinal chemistry, it may inhibit a particular enzyme by binding to its active site, thus blocking its biological activity. Pathways involved could include signal transduction, metabolic pathways, or gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, this one stands out due to its unique combination of rings and functional groups, which can confer distinct chemical reactivity and biological activity. Similar compounds may include other thiophene or thiadiazole derivatives, which share some structural features but differ in reactivity and application potential.
Exploring this compound's characteristics underscores the fascinating interplay between structure and function in organic molecules. Each twist and turn of the chemical bonds tells a story of potential and discovery, waiting for those bold enough to unravel it.
Hope this deep dive into 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,6-difluorobenzoate sheds some light on its chemical wonders. Anything else you’re curious about?
Eigenschaften
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2,6-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11F2N3O5S3/c21-11-3-1-4-12(22)16(11)18(28)30-14-8-29-10(7-13(14)26)9-32-20-25-24-19(33-20)23-17(27)15-5-2-6-31-15/h1-8H,9H2,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMNIHCKZDMXQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11F2N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-Difluorophenyl)-2-{[2-(3,4-dimethylphenyl)pyrazolo[1,5-A]pyrazin-4-YL]sulfanyl}acetamide](/img/structure/B2591530.png)


![[3-(Methoxycarbonyl)furan-2-yl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2591536.png)


![N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2591540.png)
![4-(2-phenylethyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B2591541.png)

![4-benzyl-N-(sec-butyl)-2-(3-chlorobenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2591544.png)

![N-[(2-Fluorophenyl)methyl]-N-methyl-2-(prop-2-enoylamino)butanamide](/img/structure/B2591546.png)
